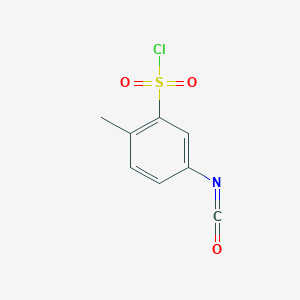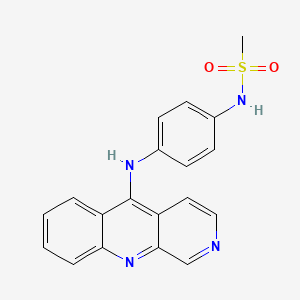
Methanesulfonamide, N-(4-(benzo(b)(1,7)naphthyridin-5-ylamino)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonamide, N-(4-(benzo(b)(1,7)naphthyridin-5-ylamino)phenyl)- is a complex organic compound that belongs to the class of naphthyridines. This compound is characterized by its unique structure, which includes a methanesulfonamide group attached to a phenyl ring that is further connected to a benzo(b)(1,7)naphthyridine moiety. The compound is of significant interest in the fields of medicinal and synthetic chemistry due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(4-(benzo(b)(1,7)naphthyridin-5-ylamino)phenyl)- typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-amino-3-(4-phenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde with active methylene group-containing compounds or different aliphatic ketones by refluxing in ethanol in the presence of a base such as potassium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonamide, N-(4-(benzo(b)(1,7)naphthyridin-5-ylamino)phenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl or naphthyridine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or halides for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Methanesulfonamide, N-(4-(benzo(b)(1,7)naphthyridin-5-ylamino)phenyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of Methanesulfonamide, N-(4-(benzo(b)(1,7)naphthyridin-5-ylamino)phenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit certain kinases or proteases involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Methanesulfonamide, N-(4-(benzo(b)(1,7)naphthyridin-5-ylamino)phenyl)- can be compared with other similar compounds, such as:
1,6-Naphthyridines: These compounds share a similar naphthyridine core but differ in their substitution patterns and biological activities.
1,5-Naphthyridines: These compounds have a different arrangement of nitrogen atoms in the naphthyridine ring, leading to distinct chemical and biological properties.
Benzo[c][1,7]naphthyridines: These compounds have a fused benzo ring, which can alter their reactivity and applications.
The uniqueness of Methanesulfonamide, N-(4-(benzo(b)(1,7)naphthyridin-5-ylamino)phenyl)- lies in its specific substitution pattern and the presence of the methanesulfonamide group, which can impart unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
72738-92-2 |
|---|---|
Molekularformel |
C19H16N4O2S |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
N-[4-(benzo[b][1,7]naphthyridin-5-ylamino)phenyl]methanesulfonamide |
InChI |
InChI=1S/C19H16N4O2S/c1-26(24,25)23-14-8-6-13(7-9-14)21-19-15-4-2-3-5-17(15)22-18-12-20-11-10-16(18)19/h2-12,23H,1H3,(H,21,22) |
InChI-Schlüssel |
JMHPKRCWQJFXNS-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CN=CC3=NC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



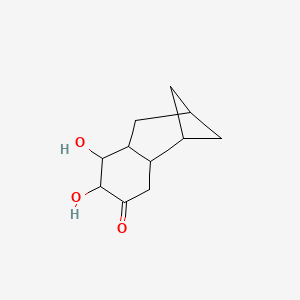
![6-Methyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14460513.png)
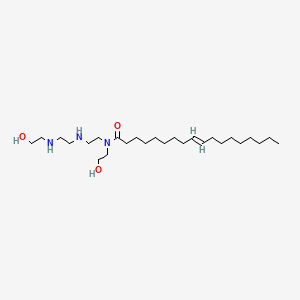

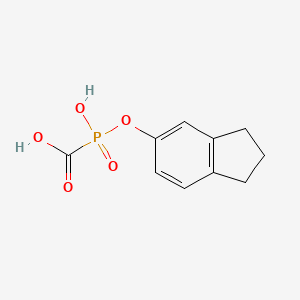
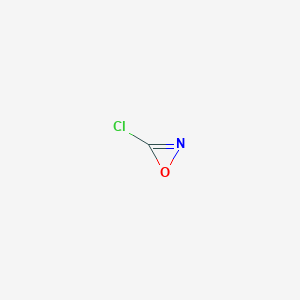
![1-[(Propan-2-yl)sulfanyl]hept-1-en-4-ol](/img/structure/B14460541.png)

![[(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)oxy](trimethyl)silane](/img/structure/B14460553.png)


![[4-[2-(diethylamino)ethoxy]phenyl]-[2-(2,4,6-trimethylphenyl)-1-benzofuran-3-yl]methanone;hydrochloride](/img/structure/B14460576.png)
